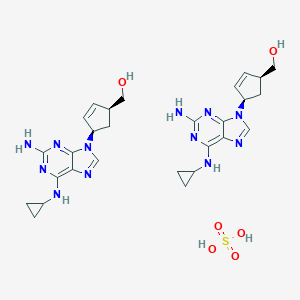
Fosamprenavir
Overview
Description
Fosamprenavir is a prodrug of the antiretroviral protease inhibitor amprenavir. It is used in the treatment of human immunodeficiency virus (HIV) infections. This compound is marketed under the brand names Lexiva and Telzir. It was approved for medical use in the United States in October 2003 and in the European Union in July 2004 . The human body metabolizes this compound to form amprenavir, which is the active ingredient .
Mechanism of Action
Target of Action
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir . Amprenavir is an inhibitor of HIV-1 protease , a viral enzyme that plays a crucial role in the life cycle of HIV . This enzyme is responsible for cleaving viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes .
Mode of Action
Amprenavir, the active metabolite of this compound, binds to the active site of the HIV-1 protease enzyme . This binding prevents the processing of viral Gag and Gag-Pol polyprotein precursors . The inhibition of this process interferes with the maturation of newly replicated viruses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the HIV-1 protease enzyme, this compound prevents the cleavage of viral polypeptides, which is a necessary step for the formation of mature, infectious HIV particles . This results in the formation of immature, non-infectious viral particles .
Pharmacokinetics
This compound is rapidly and almost completely converted to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . This hydrolysis allows for the slow release of amprenavir, reducing the number of pills a patient must take . Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system .
Result of Action
The result of this compound’s action is the formation of immature, non-infectious viral particles . By inhibiting the HIV-1 protease enzyme, this compound prevents the maturation of the virus, thereby reducing the number of infectious particles and slowing the progression of the disease .
Action Environment
The action of this compound is influenced by the environment within the human body. The conversion of this compound to amprenavir occurs in the gut epithelium during absorption . The metabolic process is influenced by the activity of cellular phosphatases and the CYP3A4 enzyme system . Factors that affect these enzymes, such as other medications or liver function, can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Fosamprenavir is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir is an inhibitor of HIV-1 protease . During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes .
Cellular Effects
This compound is hydrolyzed by cellular phosphatases to the antiretroviral protease inhibitor amprenavir . This hydrolysis allows for the slow release of amprenavir, reducing the number of pills a patient must take . Amprenavir interferes with the process of HIV replication by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles .
Molecular Mechanism
This compound is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir is an inhibitor of HIV-1 protease . During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes . Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles .
Temporal Effects in Laboratory Settings
It is known that this compound is hydrolyzed by cellular phosphatases to amprenavir, which then exerts its antiretroviral effects .
Metabolic Pathways
In the gut epithelium during absorption, this compound is rapidly and almost completely hydrolyzed to amprenavir and inorganic phosphate prior to reaching the systemic circulation . Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system .
Transport and Distribution
It is known that this compound is rapidly and almost completely hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed .
Subcellular Localization
It is known that this compound is rapidly and almost completely hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fosamprenavir involves several steps. One method uses benzene acetonitrile as a raw material, which undergoes hydrolysis of nitrile, acylation, and other steps to form the intermediate (2R, 3S)-1,2-epoxy-3-t-butoxycarbonyl amino-4-phenyl butane . Another approach involves the use of L-phenylalanine as a starting material, which is converted to the desired intermediate through a series of reactions .
Industrial Production Methods: Industrial production of this compound involves the preparation of key intermediates such as (3S)-hydroxytetrahydrofuran from L-malic acid. This intermediate is then used in the assembly of this compound through a series of stereoselective steps . The final steps include phosphate esterification and the isolation of the calcium salt .
Chemical Reactions Analysis
Types of Reactions: Fosamprenavir undergoes hydrolysis by cellular phosphatases to form amprenavir . This hydrolysis is a crucial reaction as it activates the prodrug.
Common Reagents and Conditions: The hydrolysis reaction occurs in the gut epithelium as this compound is absorbed. Cellular phosphatases are the enzymes responsible for this conversion .
Major Products Formed: The major product formed from the hydrolysis of this compound is amprenavir, which is the active antiretroviral agent .
Scientific Research Applications
Fosamprenavir is primarily used in the treatment and postexposure prophylaxis of HIV-1 infection . It is often used in combination with other antiretroviral agents to enhance its efficacy. The compound has been studied for its pharmacokinetics, pharmacodynamics, and safety profile . Research has also focused on its use in highly active antiretroviral therapy (HAART) to reduce viral load and improve patient outcomes .
Comparison with Similar Compounds
- Amprenavir
- Lopinavir
- Ritonavir
Comparison: Fosamprenavir is unique in that it is a prodrug of amprenavir, designed to improve the solubility and bioavailability of the active drug . Compared to amprenavir, this compound requires fewer pills per day, reducing the pill burden for patients . Lopinavir and ritonavir are also protease inhibitors used in the treatment of HIV, but they differ in their pharmacokinetic profiles and dosing regimens .
This compound’s ability to be converted into amprenavir in the body allows for a more controlled release of the active drug, enhancing its therapeutic efficacy .
Properties
IUPAC Name |
calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23-,24+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQGYMGQKTCSX-HQROKSDRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34CaN3O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046777 | |
| Record name | Fosamprenavir calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226700-81-8 | |
| Record name | Fosamprenavir calcium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosamprenavir calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]-, (3S)-tetrahydro-3-furanyl ester, calcium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSAMPRENAVIR CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1GU2627N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)





